molecular formula C17H16FNO B3033203 3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 958456-77-4

3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B3033203
CAS No.: 958456-77-4
M. Wt: 269.31 g/mol
InChI Key: WXIXYWVTPSVBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound known for its unique structural features and potential applications in various fields. This compound contains a dimethylamino group attached to a phenyl ring, a fluorophenyl group, and a prop-2-en-1-one moiety, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino and fluorophenyl groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Dimethylamino)phenyl)-1-phenylprop-2-en-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-(4-(Dimethylamino)phenyl)-1-(4-chlorophenyl)prop-2-en-1-one: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

Uniqueness

3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of both the dimethylamino and fluorophenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(18)9-7-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIXYWVTPSVBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381332
Record name 4-(Dimethylamino)-4'-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28081-19-8, 958456-77-4
Record name 3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28081-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)-4'-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.